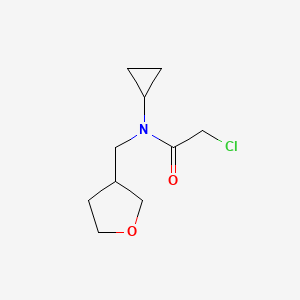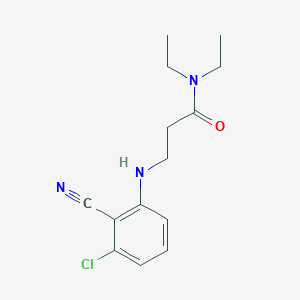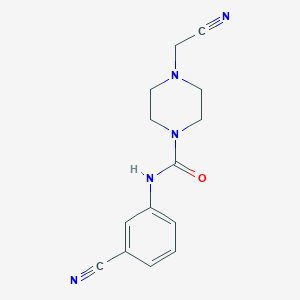![molecular formula C9H20N4O3S B7575864 N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide (ESM) is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. ESM is a sulfonamide compound that has been synthesized and studied extensively in recent years.
Wirkmechanismus
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide is known to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. This compound has also been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been found to decrease the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, this compound has been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been found to have good stability in biological systems, making it suitable for in vitro and in vivo studies. However, this compound has some limitations. It is a sulfonamide compound, which can limit its use in certain biological systems. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide. One potential application is in the treatment of cancer. This compound has been found to inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. Further research is needed to determine the effectiveness of this compound as a cancer treatment. Another potential application is in the treatment of pain. This compound has been found to have analgesic effects by inhibiting the activity of voltage-gated sodium channels. Further research is needed to determine the effectiveness of this compound as a pain reliever. Finally, this compound has potential applications in neuroscience research due to its ability to cross the blood-brain barrier. Further research is needed to determine the effectiveness of this compound as a tool in neuroscience research.
Conclusion:
This compound is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesemethoden
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide is synthesized by reacting ethyl 3-aminopiperidine-1-carboxylate with sulfamoyl chloride in the presence of a base. The reaction proceeds by the nucleophilic substitution of the sulfamoyl chloride on the amine group of the ethyl 3-aminopiperidine-1-carboxylate. The resulting this compound is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use as a tool in neuroscience research due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O3S/c1-2-11-9(14)13-5-3-4-8(7-13)6-12-17(10,15)16/h8,12H,2-7H2,1H3,(H,11,14)(H2,10,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWCFGKKZRHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)



![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)